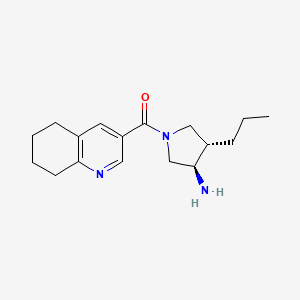![molecular formula C10H8ClN3O2S2 B5622793 5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine](/img/structure/B5622793.png)
5-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-1,3,4-thiadiazol-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a derivative of 1,3,4-thiadiazole, a class known for its diverse chemical reactions and significant biological activities. Its unique structure incorporates elements such as a thiadiazole ring, a benzodioxol group, and a chloro substituent, contributing to its distinct properties.
Synthesis Analysis
The synthesis of thiadiazole derivatives, including compounds structurally related to the one , often involves cyclization reactions catalyzed by manganese(II) compounds. These syntheses yield various thiadiazole derivatives by condensation and cyclization of thiosemicarbazides or thiohydrazides, producing compounds with stable intramolecular and intermolecular hydrogen bonding (Dani et al., 2013).
Molecular Structure Analysis
The molecular structure of thiadiazole derivatives is characterized by the presence of intramolecular hydrogen bonding, which stabilizes the compounds. These structures are further analyzed through spectral studies, including IR, NMR, and X-ray crystallography, revealing the geometry and electronic transitions significant for understanding the compound's properties (Dani et al., 2013).
Chemical Reactions and Properties
Thiadiazole derivatives undergo various chemical reactions, including ring-opening, cyclization, and substitution reactions. These reactions are influenced by factors such as the presence of substituents on the thiadiazole ring and the specific reaction conditions employed. The introduction of different functional groups through these reactions can significantly alter the compound's chemical behavior (Androsov, 2008).
Physical Properties Analysis
The physical properties of thiadiazole derivatives, such as solubility, melting point, and crystalline structure, are determined by their molecular structure. X-ray crystallography provides insights into the crystal packing and intermolecular interactions, which are essential for understanding the compound's stability and reactivity (Wawrzycka-Gorczyca et al., 2011).
Chemical Properties Analysis
The chemical properties, including reactivity and stability of thiadiazole derivatives, are influenced by their electronic structure. DFT calculations are often employed to predict these properties, providing insights into the HOMO-LUMO gap, electron density distribution, and potential sites for chemical reactions. These theoretical studies complement experimental observations and help in the design of compounds with desired chemical behaviors (Kerru et al., 2019).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
5-[(6-chloro-1,3-benzodioxol-5-yl)methylsulfanyl]-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O2S2/c11-6-2-8-7(15-4-16-8)1-5(6)3-17-10-14-13-9(12)18-10/h1-2H,3-4H2,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXGZNOHHHTOKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)CSC3=NN=C(S3)N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(1-benzyl-1H-pyrazol-4-yl)carbonyl]-4-[1-(2-methoxyethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5622721.png)
![N'-{(3S*,4R*)-4-isopropyl-1-[3-(6-methyl-2-oxo-1(2H)-pyridinyl)propanoyl]-3-pyrrolidinyl}-N,N-dimethylurea](/img/structure/B5622733.png)
![2-benzyl-9-L-histidyl-2,9-diazaspiro[5.5]undecan-3-one dihydrochloride](/img/structure/B5622741.png)
![ethyl 5'-[(3-methylbutanoyl)amino]-2,3'-bithiophene-4'-carboxylate](/img/structure/B5622743.png)


![4-(4-methoxyphenoxy)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5622764.png)
![N-(3-chlorobenzyl)-3-{1-[(1-methyl-1H-pyrrol-2-yl)carbonyl]piperidin-4-yl}propanamide](/img/structure/B5622767.png)
![1-[(4-phenoxyphenyl)sulfonyl]azepane](/img/structure/B5622771.png)
![1-amino-6-hydroxy-3H-naphtho[1,2,3-de]quinoline-2,7-dione](/img/structure/B5622774.png)
![1-{2-[(1R*,5S*)-6-azabicyclo[3.2.1]oct-6-yl]-2-oxoethyl}quinolin-2(1H)-one](/img/structure/B5622805.png)
![1-benzyl-5-[1-(benzylamino)ethylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5622810.png)
![3-{[(6-bromo-1,3-benzodioxol-5-yl)methyl]thio}-4-methyl-4H-1,2,4-triazole](/img/structure/B5622821.png)